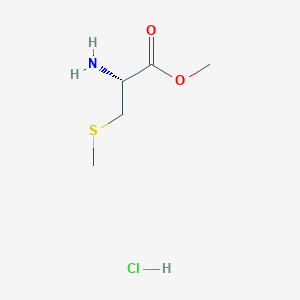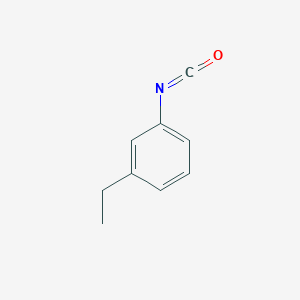
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.3126 . This compound is also known by its systematic name, 1,5-dimethyl-1-vinylhept-4-enyl acetate . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The acetate ester form of this compound is often used in the fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate can be synthesized through several chemical routes. One common method involves the esterification of 1,6-Nonadien-3-ol, 3,7-dimethyl- with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol and acetic anhydride are heated together, allowing the formation of the acetate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the acetate ester back to the alcohol form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, altering their function and leading to observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Linalool: A naturally occurring terpene alcohol with a similar structure but without the acetate group.
Geraniol: Another terpene alcohol with a similar structure but different functional groups.
Citronellol: A related compound with similar uses in the fragrance industry.
Uniqueness
1,6-Nonadien-3-ol, 3,7-dimethyl-, 3-acetate is unique due to its specific structural features, including the acetate ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific aroma profiles or chemical reactivity is desired .
Properties
CAS No. |
61931-80-4 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(6E)-3,7-dimethylnona-1,6-dien-3-yl] acetate |
InChI |
InChI=1S/C13H22O2/c1-6-11(3)9-8-10-13(5,7-2)15-12(4)14/h7,9H,2,6,8,10H2,1,3-5H3/b11-9+ |
InChI Key |
IVSZEHYDOLAREK-PKNBQFBNSA-N |
SMILES |
CCC(=CCCC(C)(C=C)OC(=O)C)C |
Isomeric SMILES |
CC/C(=C/CCC(C)(C=C)OC(=O)C)/C |
Canonical SMILES |
CCC(=CCCC(C)(C=C)OC(=O)C)C |
Key on ui other cas no. |
61931-80-4 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)


